molecular formula C44H52N8 B13410056 meso-Tetra (4-aminophenyl) Porphine

meso-Tetra (4-aminophenyl) Porphine

Cat. No.: B13410056
M. Wt: 692.9 g/mol
InChI Key: PEMVPHLRRFFBSK-UHFFFAOYSA-N
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Description

meso-Tetra (4-aminophenyl) Porphine: is a synthetic porphyrin compound with the molecular formula C₄₄H₃₄N₈. It is a derivative of porphine, where four aminophenyl groups are attached to the meso positions of the porphyrin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (4-aminophenyl) Porphine typically involves the condensation of pyrrole with 4-aminobenzaldehyde under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole and 4-aminobenzaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, followed by oxidation with an oxidizing agent like chloranil .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: meso-Tetra (4-aminophenyl) Porphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted porphyrins, which can have different functional groups attached to the aminophenyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of meso-Tetra (4-aminophenyl) Porphine involves its ability to interact with biological molecules and generate reactive oxygen species upon light activation. In photodynamic therapy, the compound accumulates in cancer cells and, upon exposure to light, produces singlet oxygen and other reactive species that induce cell death. The molecular targets include cellular membranes, proteins, and nucleic acids .

Properties

Molecular Formula

C44H52N8

Molecular Weight

692.9 g/mol

IUPAC Name

4-[10,15,20-tris(4-aminophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]aniline

InChI

InChI=1S/C44H52N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-17,19,22,24,33-44,49-52H,18,20-21,23,45-48H2

InChI Key

PEMVPHLRRFFBSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N

Origin of Product

United States

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